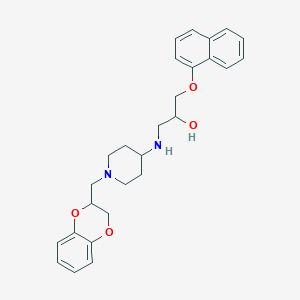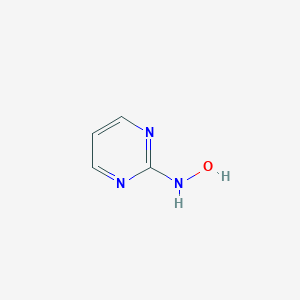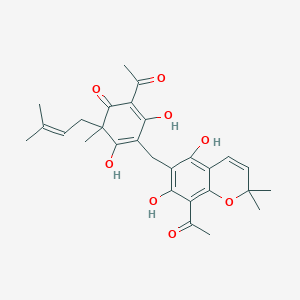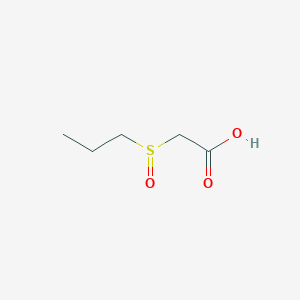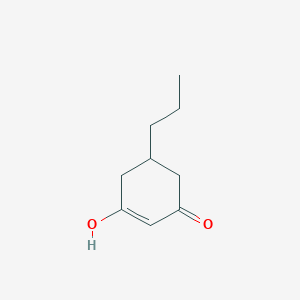
3-Hydroxy-5-propylcyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-5-propylcyclohex-2-en-1-one, also known as HPPH, is a chemical compound with a molecular formula of C10H16O2. It is a derivative of cyclohexanone and has been found to have various scientific research applications.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-5-propylcyclohex-2-en-1-one in PDT involves the activation of the compound by light. When 3-Hydroxy-5-propylcyclohex-2-en-1-one is exposed to light of a specific wavelength, it undergoes a photochemical reaction that results in the production of reactive oxygen species, such as singlet oxygen. These reactive oxygen species can cause damage to cancer cells, leading to their destruction.
Efectos Bioquímicos Y Fisiológicos
3-Hydroxy-5-propylcyclohex-2-en-1-one has been found to have low toxicity and minimal side effects in preclinical studies. The compound is metabolized in the liver and excreted through the urine. 3-Hydroxy-5-propylcyclohex-2-en-1-one has also been found to accumulate selectively in cancer cells, making it an effective photosensitizer for PDT.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Hydroxy-5-propylcyclohex-2-en-1-one in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is that 3-Hydroxy-5-propylcyclohex-2-en-1-one is sensitive to light and air, which can affect its stability and activity. Therefore, it is important to handle the compound carefully and store it properly.
Direcciones Futuras
For research and development of 3-Hydroxy-5-propylcyclohex-2-en-1-one include optimization for use in PDT, development of new imaging techniques, and combination with other therapies.
Métodos De Síntesis
The synthesis of 3-Hydroxy-5-propylcyclohex-2-en-1-one can be achieved through the reaction of cyclohexanone with propionaldehyde in the presence of an acid catalyst. The reaction yields a mixture of diastereomers, which can be separated through column chromatography. The resulting 3-Hydroxy-5-propylcyclohex-2-en-1-one has a purity of over 95%.
Aplicaciones Científicas De Investigación
3-Hydroxy-5-propylcyclohex-2-en-1-one has been found to have various scientific research applications. One of the most notable applications is its use as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. 3-Hydroxy-5-propylcyclohex-2-en-1-one can be activated by light to produce reactive oxygen species, which can induce apoptosis in cancer cells. 3-Hydroxy-5-propylcyclohex-2-en-1-one has also been studied for its potential use in imaging applications, such as magnetic resonance imaging (MRI) and optical imaging.
Propiedades
Número CAS |
135885-18-6 |
|---|---|
Nombre del producto |
3-Hydroxy-5-propylcyclohex-2-en-1-one |
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
3-hydroxy-5-propylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-2-3-7-4-8(10)6-9(11)5-7/h6-7,10H,2-5H2,1H3 |
Clave InChI |
UAGBUJGTBQZJID-UHFFFAOYSA-N |
SMILES |
CCCC1CC(=CC(=O)C1)O |
SMILES canónico |
CCCC1CC(=CC(=O)C1)O |
Sinónimos |
2-Cyclohexen-1-one,3-hydroxy-5-propyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



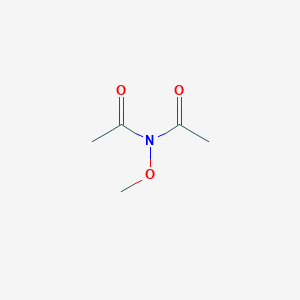
![(4S)-4-[(1R)-2-Azido-1-(benzyloxy)ethyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B163874.png)
![1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene](/img/structure/B163880.png)
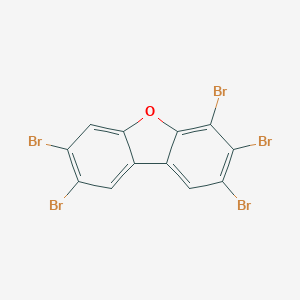
![1,4-Dioxa-8,9-diazaspiro[4.6]undec-8-ene](/img/structure/B163888.png)
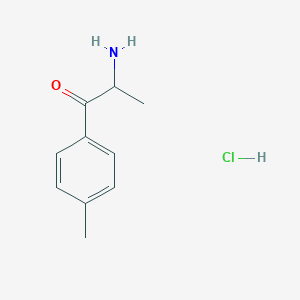
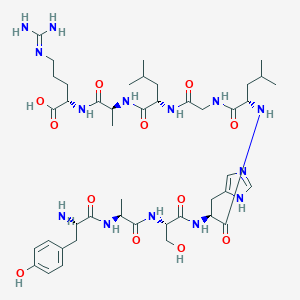
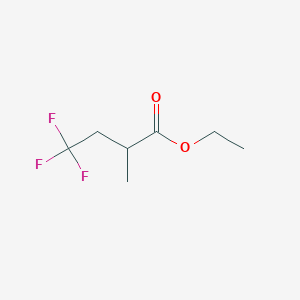
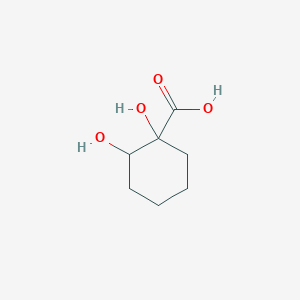
![2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-](/img/structure/B163915.png)
